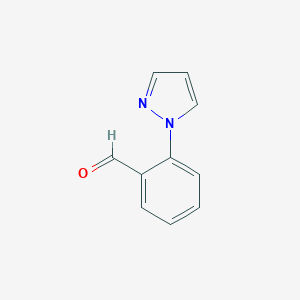

2-Pyrazol-1-yl-benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyrazol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-8-9-4-1-2-5-10(9)12-7-3-6-11-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGZYDJKBTYFBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359485 | |

| Record name | 2-Pyrazol-1-yl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808607 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

138479-47-7 | |

| Record name | 2-Pyrazol-1-yl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Aspects of 2 Pyrazol 1 Yl Benzaldehyde and Analogous Structures

Strategic Synthetic Pathways for the 2-Pyrazol-1-yl-benzaldehyde Core

The construction of the this compound scaffold can be achieved through several strategic synthetic pathways, including multicomponent reactions, cycloaddition and condensation approaches, and methods focused on regioselective control.

Multicomponent Reactions Involving Benzaldehyde (B42025) and Pyrazole (B372694) Precursors

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. nih.govgrowingscience.com For the synthesis of pyrazole-containing structures, MCRs often involve the reaction of an aldehyde, a hydrazine (B178648) derivative, and a 1,3-dicarbonyl compound or its equivalent. longdom.orglongdom.org

A common strategy involves a one-pot, three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in an aqueous medium with ammonium (B1175870) acetate (B1210297) as a catalyst. longdom.orglongdom.org This method provides a straightforward and sustainable route to various pyrazole derivatives. longdom.org Another approach utilizes a four-component reaction of ethyl acetoacetate, an aromatic aldehyde, hydrazine monohydrate, and malononitrile, which can be facilitated by ultrasonic irradiation in water to produce pyranopyrazoles. nih.gov While these examples lead to more complex fused systems, the underlying principle of combining aldehyde and hydrazine precursors to form a pyrazole ring is a cornerstone of MCR-based syntheses. nih.govlongdom.org

The general scheme for a multicomponent synthesis of pyranopyrazoles, which incorporates a benzaldehyde-derived component, typically involves the initial formation of a pyrazolone (B3327878) from a β-ketoester and hydrazine. This is followed by a Knoevenagel condensation between the aldehyde and malononitrile, and a subsequent Michael addition and cyclization to yield the final fused heterocyclic system. beilstein-journals.org

Table 1: Examples of Multicomponent Reactions for Pyrazole Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Enaminones, Benzaldehyde, Hydrazine-HCl | Ammonium acetate, Water, Reflux | 1-H-Pyrazole derivatives | longdom.org |

| Ethyl acetoacetate, Aromatic aldehydes, Hydrazine monohydrate, Malononitrile | Ultrasonic irradiation, Water | Pyrano[2,3-c]pyrazole derivatives | nih.gov |

| Phenyl hydrazines, Aldehydes, Malononitrile | Sodium p-toluene sulfonate, Aqueous medium | 5-Amino pyrazole derivatives | rsc.org |

| Aldehydes, Ketones, Hydrazines | Microwave irradiation | Pyrazolines (precursors to pyrazoles) | rsc.org |

Cycloaddition and Condensation Approaches to Pyrazolyl-Benzaldehyde Scaffolds

Cycloaddition and condensation reactions represent classical and widely used methods for the synthesis of pyrazole rings. The most common approach is the condensation of a hydrazine with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound. longdom.orglongdom.org

Specifically for pyrazolyl-benzaldehyde scaffolds, a key condensation step involves the reaction of a substituted hydrazine with a benzaldehyde derivative that contains a suitable leaving group or a precursor to the pyrazole ring. For instance, the synthesis of 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde can be achieved through the Ullmann condensation of 1H-pyrazole with 2-methoxy-6-bromobenzaldehyde using a copper catalyst. vulcanchem.com

Another important strategy is the 1,3-dipolar cycloaddition of diazo compounds to alkynes or alkenes. longdom.orgnih.gov While not a direct route to this compound itself, this method is fundamental for creating the pyrazole ring, which can then be attached to a benzaldehyde moiety. For example, a three-component reaction of a substituted aromatic aldehyde, tosylhydrazine, and a terminal alkyne can yield 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org

The Knoevenagel condensation is another relevant reaction, often used to prepare α,β-unsaturated intermediates from aldehydes, which can then undergo cyclization with hydrazines to form pyrazolines and subsequently pyrazoles. nih.govresearchgate.net

Regioselective Synthesis of this compound Derivatives

Achieving regioselectivity is crucial when synthesizing substituted pyrazoles, as the reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can lead to a mixture of isomers. For the specific synthesis of this compound derivatives, regioselectivity is often controlled by the choice of starting materials and reaction conditions.

A notable method for the regioselective synthesis of C3-hydroxyarylated pyrazoles involves the reaction of pyrazole N-oxides with arynes under mild conditions. scholaris.ca This approach allows for the synthesis of complex pyrazole structures with high regiocontrol. scholaris.ca In a specific example, the reaction of 1-benzyl-1H-pyrazole 2-oxide with various aryne precursors yielded regioisomerically pure products in excellent yields. scholaris.ca

Furthermore, metal-catalyzed reactions have been developed to control the regioselectivity of pyrazole synthesis. For instance, a cerium-catalyzed tandem oxidation and intermolecular ring cyclization of vicinal diols with hydrazones provides a regioselective route to 1,3-di- and 1,3,5-trisubstituted pyrazoles. rsc.org

Elucidation of Reaction Mechanisms in this compound Synthesis

The synthesis of this compound and its analogs proceeds through well-established reaction mechanisms. In multicomponent reactions leading to pyrazole derivatives, the mechanism often involves a cascade of reactions. For example, in the synthesis of pyrazolo[3,4-b]pyridine derivatives, the process may begin with a Knoevenagel condensation between benzaldehyde and ethyl cyanoacetate (B8463686) to form an in-situ benzylidene intermediate. This intermediate then reacts with other components like enaminones and hydrazine dihydrochloride (B599025) to form the final product. longdom.org

For condensation reactions, the mechanism typically involves the nucleophilic attack of a hydrazine nitrogen atom on a carbonyl carbon of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrazole ring. longdom.org

In the case of the Ullmann condensation for synthesizing 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde, the mechanism involves the copper-catalyzed coupling of 1H-pyrazole with 2-methoxy-6-bromobenzaldehyde. vulcanchem.com

Functionalization and Derivatization Strategies for this compound

The this compound core is a versatile scaffold that can be further functionalized to create a diverse range of derivatives. The aldehyde group is particularly reactive and can undergo several transformations.

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride. vulcanchem.com This alcohol can then be used in further functionalization steps.

Condensation with Amines: The aldehyde readily reacts with primary amines to form Schiff bases (imines). vulcanchem.com This reaction is useful for creating ligands for coordination chemistry or for attaching the molecule to polymers containing primary amino groups. scielo.brscielo.br

Substitution Reactions: The substituents on the benzaldehyde or pyrazole rings can be modified. For example, a fluorine atom on the benzaldehyde ring can be substituted by other nucleophiles under appropriate conditions.

A synthetic plan for the functionalization of pyrazolines at the N1 position with a benzaldehyde moiety has been devised to create hybrids for polymer derivatization. scielo.br This involves introducing a linker between the benzaldehyde and the pyrazoline scaffold. scielo.br

Table 2: Key Functionalization Reactions of this compound

| Reaction Type | Reagent(s) | Functional Group Transformation | Reference |

| Oxidation | Oxidizing agent | Aldehyde to Carboxylic acid | |

| Reduction | Sodium borohydride | Aldehyde to Primary alcohol | vulcanchem.com |

| Schiff Base Formation | Primary amines | Aldehyde to Imine | vulcanchem.com |

| Nucleophilic Aromatic Substitution | Nucleophiles | Substitution of ring substituents (e.g., F, Cl) |

Coordination Chemistry of 2 Pyrazol 1 Yl Benzaldehyde As a Ligand System

Design Principles for 2-Pyrazol-1-yl-benzaldehyde Derived Ligands

The design of ligands derived from this compound is a strategic process aimed at creating molecules with specific coordination properties. The inherent characteristics of the pyrazole (B372694) ring, such as its amphiprotic nature containing both a Brønsted acidic NH group and a Schiff-base nitrogen atom, are fundamental to its utility in ligand design. nih.gov This allows pyrazole to act as a neutral monodentate ligand, or upon deprotonation, as a mono-anionic pyrazolate species that can bridge multiple metal centers. nih.govtandfonline.com

Key design principles for these ligands include:

Tuning Steric and Electronic Properties: The pyrazole ring can be substituted at various positions to alter the steric hindrance and electronic properties of the ligand. This control influences the stability, geometry, and reactivity of the resulting metal complexes. researchgate.net For instance, introducing bulky groups can enforce specific coordination geometries around the metal center. researchgate.net

Multidentate Ligand Construction: The pyrazole moiety serves as a versatile building block for constructing multidentate ligands. nih.govtandfonline.com By linking the this compound core to other donor groups, ligands with varying denticity can be synthesized, enabling the formation of stable chelate rings with metal ions. researchgate.net Chelation is a rational strategy to ensure the robust coordination of pyrazole units. nih.gov

Control of Supramolecular Properties: The design of the ligand, including the attached substituents and the choice of the metal center, can dictate the nuclearity and control the functional and supramolecular properties of the final complexes. rsc.org The presence of N-H groups in the pyrazole ring can facilitate hydrogen bonding interactions, influencing the crystal packing and leading to the formation of extended supramolecular networks. nih.govrsc.org

Pincer-Type Frameworks: A significant advancement in ligand design involves incorporating protic pyrazole groups into rigid pincer-type frameworks, such as 2,6-bis(1H-pyrazol-3-yl)pyridines. nih.gov This design rigorously positions the donor atoms and creates a specific coordination pocket for the metal ion, enhancing complex stability and controlling reactivity. nih.gov

The combination of the pyrazole's N-donor capabilities with the aldehyde group's potential for further functionalization or direct coordination provides a powerful platform for designing ligands tailored for specific applications in catalysis and materials science. nih.govnih.gov

Synthesis and Structural Characterization of Metal Complexes of this compound

The synthesis of metal complexes using this compound and its derivatives typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. ajchem-a.com A common method consists of dissolving the pyrazole-based ligand in a solvent like absolute ethanol and adding it dropwise to an ethanolic solution of a hydrated metal chloride, such as FeCl2·6H2O, CoCl2·6H2O, or NiCl2·6H2O. ajchem-a.com The resulting mixture is often refluxed with stirring for several hours to ensure the completion of the reaction. ajchem-a.comresearchgate.net Similarly, metal acetates like Co(CH3COO)2·4H2O and Cu(CH3COO)2·H2O can be used as metal precursors. rsc.orgrsc.org The desired metal complexes typically precipitate from the solution and can be isolated, washed, and recrystallized from suitable solvents like hexane (B92381). ajchem-a.com

The structural characterization of these newly synthesized complexes is crucial to understanding their chemical properties. This is achieved through a combination of analytical techniques. Elemental analysis for carbon, hydrogen, and nitrogen is routinely performed to confirm the empirical formula of the compounds. ajchem-a.comresearchgate.net The solid-state structures, including precise bond lengths, bond angles, and coordination geometries, are unequivocally determined by single-crystal X-ray diffraction. rsc.orgrsc.orgnih.gov

Ligands derived from pyrazolyl-aldehydes form stable complexes with a wide array of transition metals. researchgate.netresearchgate.net The synthesis of Ni(II) and Cu(II) complexes from ligands prepared via the condensation of o-phenylenediamine with 1,3-disubstituted pyrazole aldehydes has been reported. researchgate.net These non-chelated complexes were prepared in a 1:2 metal-to-ligand stoichiometry. researchgate.net Other studies have detailed the synthesis of complexes with Co(II/III), Ni(II), and Cu(II) using a pyrazole-functionalized 1,3,5-triazopentadiene ligand. rsc.orgrsc.org Research has also demonstrated the formation of complexes with Fe(II), Co(II), and Ni(II) from ligands synthesized by reacting 3,5-dimethylpyrazole with nitrobenzaldehydes. ajchem-a.com The versatility of pyrazole derivatives as ligands extends to a broad range of transition metals, including Zn, Fe, Cu, Ni, Ti, Co, and Cd. researchgate.net

| Metal Ion | Ligand Type | Proposed/Determined Geometry | Reference |

|---|---|---|---|

| Cu(II) | 2-(3′-(4′′-sub-aryl)-1′-phenyl-1H-pyrazole-4-yl)-1H-benzo[d]imidazole | Square Planar | researchgate.net |

| Ni(II) | 2-(3′-(4′′-sub-aryl)-1′-phenyl-1H-pyrazole-4-yl)-1H-benzo[d]imidazole | Tetrahedral | researchgate.net |

| Co(II/III) | Pyrazole-functionalized 1,3,5-triazopentadiene | Distorted Octahedral | rsc.orgrsc.org |

| Ni(II) | Pyrazole-functionalized 1,3,5-triazopentadiene | Distorted Square Planar | rsc.orgrsc.org |

| Cu(II) | Pyrazole-functionalized 1,3,5-triazopentadiene | Square-based Pyramidal | rsc.orgrsc.org |

| Fe(II) | (3,5-dimethyl-1H-pyrazol-4-yl)(nitro-phenyl)methanol | Not Specified | ajchem-a.com |

Pyrazole-based chelating ligands are known to form a variety of coordination complexes, exhibiting diverse coordination geometries and nuclearities. researchgate.net The coordination number of the metal in these complexes can range from two to eight. researchgate.net The specific coordination mode is influenced by the ligand's structure and the nature of the metal ion. Pyrazole itself can coordinate as a neutral monodentate ligand through its pyridine-like nitrogen atom. ajchem-a.com Upon deprotonation, the resulting pyrazolate anion can act as a bridging ligand, often in an exo-bidentate fashion. tandfonline.com

In complexes derived from this compound analogues, the ligand can coordinate in several ways. For example, a pyrazole-functionalized 1,3,5-triazopentadiene ligand has been shown to coordinate to nickel or copper as a bidentate N2 donor and to cobalt as a tetradentate N4 donor. rsc.orgrsc.org This flexibility leads to a variety of geometries:

Octahedral: Distorted octahedral geometry has been observed for Co(II/III) complexes. rsc.orgrsc.org

Square Planar: Ni(II) and Cu(II) complexes frequently adopt a distorted square planar coordination geometry. rsc.orgresearchgate.net

Square-based Pyramidal: A pentacoordinated Cu(II) complex was found to exhibit a square-based pyramidal geometry. rsc.orgrsc.org

Tetrahedral: Tetrahedral geometry has been proposed for certain Ni(II) complexes. researchgate.net

Trigonal Bipyramidal: In some binuclear iron(II) species, the geometry at each iron center is a distorted trigonal bipyramid. researchgate.net

The stereochemistry of the resulting complex is thus a direct consequence of the interplay between the ligand's denticity, the steric demands of its substituents, and the preferred coordination number and geometry of the central metal ion. researchgate.net

Advanced Spectroscopic and Diffraction Techniques for Complex Characterization

A comprehensive characterization of this compound metal complexes requires the application of various advanced analytical techniques. Single-crystal X-ray diffraction stands as the definitive method for determining the solid-state molecular structure, providing precise information on bond lengths, angles, coordination geometry, and intermolecular interactions like hydrogen bonding. rsc.orgrsc.orgnih.gov

Alongside diffraction methods, a suite of spectroscopic techniques is employed to elucidate the structure and bonding within these complexes:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of key functional groups, such as the C=N stretching of the pyrazole ring, upon complexation provide evidence of bonding. ajchem-a.com For instance, the ν(C=N) absorption band in a pyrazole-functionalized ligand shifts significantly upon coordination to Co, Ni, or Cu. rsc.org The appearance of new bands at lower frequencies can be assigned to metal-nitrogen (M-N) vibrations, further confirming coordination. ajchem-a.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the ligands in solution and for characterizing diamagnetic metal complexes. ajchem-a.com

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Fast Atom Bombardment (FAB-MS) are used to determine the molecular weight of the complexes and confirm their composition. rsc.orgrsc.org

Electronic (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex, helping to infer the coordination geometry around the metal center.

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes, such as many Cu(II) compounds, ESR spectroscopy is used to probe the electronic environment of the unpaired electron and provide insights into the structure and bonding.

| Technique | Information Provided | Typical Frequencies/Data (cm⁻¹) | Reference |

|---|---|---|---|

| FTIR | Ligand coordination, functional groups | ν(N-H): ~3150-3377; ν(C=N): ~1587-1654; ν(M-N): ~468-470 | ajchem-a.comrsc.org |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, angles | e.g., Cu-Cl: 2.231-2.784 Å; Cu-N: 1.985-2.065 Å | rsc.orgrsc.org |

| Mass Spectrometry | Molecular weight and formula confirmation | Detection of [M+1] or other molecular ions | rsc.org |

| UV-Vis Spectroscopy | Electronic transitions, coordination geometry | Ligand and d-d transition bands | |

| NMR (¹H, ¹³C) | Ligand structure in solution (for diamagnetic complexes) | Chemical shifts (δ) in ppm | ajchem-a.com |

Catalytic Applications of 2 Pyrazol 1 Yl Benzaldehyde Metal Complexes

Homogeneous Catalysis Mediated by 2-Pyrazol-1-yl-benzaldehyde Complexes

The adaptability of the this compound ligand framework allows for the synthesis of a diverse array of metal complexes that are highly effective in homogeneous catalysis. The ability to modify substituents on both the pyrazole (B372694) and benzaldehyde (B42025) rings provides a powerful tool for tuning the catalytic performance of the resulting complexes in a variety of reactions.

Carbon-Carbon Bond Formation (e.g., Heck, Suzuki, Oligomerization)

Metal complexes featuring pyrazole-containing ligands have demonstrated significant catalytic activity in crucial carbon-carbon bond-forming reactions. researchgate.net The weak donor ability of the pyrazole group can enhance the electrophilicity of the metal center, a key factor in many catalytic cycles. researchgate.net

Heck and Suzuki Reactions:

Palladium complexes with pyrazolyl-functionalized N-heterocyclic carbene (NHC) ligands, derived from 1-[2-(pyrazol-1-yl)phenyl]imidazole, have proven to be highly effective catalysts for Suzuki-Miyaura and Mizoroki-Heck coupling reactions. researchgate.net These complexes exhibit high catalytic activity in water or aqueous/organic media under aerobic conditions. researchgate.net Similarly, NCN-pincer palladium complexes containing two pyrazole units are efficient catalysts for Heck, Suzuki, and Sonogashira coupling reactions, achieving good to excellent results with low catalyst loadings. researchgate.net The steric and electronic properties of these complexes can be fine-tuned by altering the substituents on the pyrazole rings. rsc.org For instance, in Suzuki-Miyaura cross-coupling reactions using bulky bis(pyrazolyl)palladium(II) complexes, an electron-withdrawing substituent on the aryl halide substrate led to an increase in conversion. rsc.org

Oligomerization:

Nickel(II) and cobalt(II) complexes supported by (pyrazolyl)amine ligands, when activated with either ethylaluminum dichloride (EtAlCl₂) or methylaluminoxane (B55162) (MAO), form highly active catalysts for the oligomerization of ethylene (B1197577). wiley.com These catalytic systems predominantly yield C4 and C6 oligomers, with cobalt(II) complexes showing high selectivity (99%) for C4 products. wiley.com The catalytic activity and product distribution are influenced by the co-catalyst and solvent system. epa.gov For example, activation with EtAlCl₂ in toluene (B28343) can lead to Friedel-Crafts alkylation products, while using hexane (B92381) or chlorobenzene (B131634) results mainly in C4 and C6 oligomers. epa.gov Activation with MAO in toluene primarily produces C4, C6, and C8 oligomers. epa.gov Nickel complexes with bidentate phenoxy-pyrazolyl ligands have also been explored in ethylene oligomerization. mdpi.com

Table 1: Performance of Pyrazole-based Catalysts in C-C Coupling Reactions

| Catalyst Type | Reaction | Key Findings | Reference |

|---|---|---|---|

| Pyrazolyl-functionalized NHC-Pd | Suzuki-Miyaura & Mizoroki-Heck | High activity in aqueous media under air. | researchgate.net |

| NCN-pincer Pd with pyrazole units | Heck, Suzuki, Sonogashira | Good to excellent yields with low catalyst loadings. | researchgate.net |

| Bulky bis(pyrazolyl)Pd(II) | Suzuki-Miyaura | Electron-withdrawing groups on aryl halide increase conversion. | rsc.org |

| (Pyrazolyl)amine-Co(II)/Ni(II) | Ethylene Oligomerization | High activity; Co(II) selective for C4 oligomers. | wiley.com |

| (Pyrazolylmethyl)pyridine-Ni/Co/Fe | Ethylene Oligomerization | Product distribution depends on co-catalyst and solvent. | epa.gov |

Oxidation Reactions (e.g., Styrene (B11656) Oxidation, Baeyer-Villiger Oxidation)

Complexes of this compound and related pyrazole-containing ligands have shown significant promise as catalysts for various oxidation reactions.

Styrene Oxidation:

The selective oxidation of styrene to benzaldehyde is a commercially important transformation, and pyrazole-based catalysts have demonstrated high efficiency in this reaction. mdpi.comrsc.orgrsc.org Copper(II) complexes with pyrazole-functionalized 1,3,5-triazopentadiene ligands are effective catalysts for the peroxidative oxidation of styrene to benzaldehyde, with yields of up to 80% under optimized conditions. rsc.orgrsc.org The choice of oxidant, catalyst loading, temperature, and reaction time are crucial factors influencing the catalytic activity. rsc.orgrsc.org N-heterocyclic carbene (NHC) molybdenum and tungsten carbonyl complexes derived from 1-[2-(pyrazol-1-yl)phenyl]imidazole also catalyze the oxidation of styrene. researchgate.net When hydrogen peroxide is used as the oxidant, benzaldehyde is the main product. researchgate.net Schiff base functionalized 1,2,3-triazolylidene nickel(II) complexes have also been explored, showing good catalytic activity and high selectivity for benzaldehyde. mdpi.comnih.gov One such complex achieved 88% conversion with 70% selectivity to benzaldehyde. nih.gov

Baeyer-Villiger Oxidation:

The Baeyer-Villiger oxidation, which converts ketones to esters or lactones, is another area where pyrazole-containing complexes have been applied. wikipedia.orgnih.gov Oxorhenium complexes with tris(pyrazol-1-yl)methanesulfonate ligands are effective catalysts for the Baeyer-Villiger oxidation of ketones. acs.org While direct examples involving this compound are less common, the utility of related scorpionate ligands in this transformation highlights the potential of this ligand class. researchgate.netulisboa.pt The reaction can be performed using environmentally friendly oxidants like hydrogen peroxide in the presence of suitable metal catalysts. nih.gov

Table 2: Catalytic Oxidation Reactions Using Pyrazole-based Complexes

| Catalyst System | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| Cu(II)-1,3,5-triazopentadiene | Styrene | Benzaldehyde | Up to 80% yield under optimized conditions. | rsc.orgrsc.org |

| NHC-Mo/W carbonyls | Styrene | Benzaldehyde | H₂O₂ as oxidant. | researchgate.net |

| Schiff base triazolylidene-Ni(II) | Styrene | Benzaldehyde | Good conversion and high selectivity. | mdpi.comnih.gov |

| Oxorhenium-tris(pyrazol-1-yl)methanesulfonate | Ketones | Esters/Lactones | Baeyer-Villiger oxidation. | acs.org |

Hydrogenation and Dehydrogenation Catalysis

Metal complexes with pyrazole-containing ligands have been investigated for their catalytic activity in both hydrogenation and dehydrogenation reactions. researchgate.net Protic pyrazole ligands, which contain an N-H group, can participate in metal-ligand cooperation, facilitating these transformations. mdpi.com

Hydrogenation:

Ruthenium(II) complexes bearing a P–N chelate protic pyrazole ligand are capable of catalyzing the transfer hydrogenation of acetophenone (B1666503). nih.gov Diprotic ruthenium(II) pincer complexes also catalyze the hydrogenation of acetophenone. nih.gov An iron(II) catalyst, [FeCl₂(κ³-HC(pz)₃)] (pz = pyrazol-1-yl), has been reported for the direct hydrogenation of CO₂ to methanol (B129727) with a high turnover number (TON) of up to 2300. acs.org

Dehydrogenation:

The reverse reaction, dehydrogenation, is also facilitated by these types of complexes. An iridium(III) complex with a 2-(1H-pyrazol-3-yl)pyridine ligand promotes the dehydrogenation of formic acid to produce hydrogen. nih.gov Similarly, a rhodium complex, [Cp*Rh(bis(pyrazol-1-yl)methane)Cl]Cl, has been evaluated for formic acid dehydrogenation in aqueous solution. researchgate.net The catalytic cycle for these reactions often involves the cooperative action of the metal center and the protic pyrazole ligand. mdpi.com

Other Organometallic Catalytic Transformations

The versatility of this compound and related pyrazolyl ligands extends to other organometallic catalytic reactions. researchgate.net Aluminum complexes with 2-pyrazol-1-yl-ethenolate ligands, for example, act as efficient initiators for the ring-opening polymerization (ROP) of ε-caprolactone in the presence of benzyl (B1604629) alcohol. researchgate.net The mechanism of this polymerization can be influenced by the structure of the aluminum complex, leading to either chain-like or cyclic oligomers. researchgate.net Furthermore, N-heterocyclic carbene silver complexes derived from 1-[2-(pyrazol-1-yl)phenyl]imidazole show high catalytic activity in the three-component coupling reaction of an alkyne, an aldehyde, and an amine to form propargylamines. researchgate.net

Mechanistic Elucidation of Catalytic Cycles and Active Species

Understanding the mechanism of catalysis is crucial for the rational design of more efficient catalysts. For reactions involving pyrazole-containing metal complexes, mechanistic studies often point to the cooperative role of the ligand and the metal center.

In the Baeyer-Villiger oxidation, the reaction proceeds through the formation of a Criegee intermediate after the peroxyacid attacks the carbonyl carbon. wikipedia.org The subsequent migration of a substituent is the rate-determining step. wikipedia.org

For hydrogenation and dehydrogenation reactions catalyzed by protic pyrazole complexes, the mechanism often involves metal-ligand cooperation where the pyrazole N-H group acts as a proton shuttle. mdpi.com In the dehydrogenation of formic acid, for instance, the catalytic cycle may involve the deprotonation of the pyrazole ligand to create a more electron-rich metal center, which then interacts with the substrate. nih.govresearchgate.net Theoretical calculations have suggested that for the hydrogenation of acetophenone catalyzed by diprotic ruthenium(II) complexes, an outer-sphere hydrogen transfer from a hydrido–pyrazole intermediate to the carbonyl substrate is a facile process. nih.gov

In the disproportionation of hydrazine (B178648) catalyzed by a protic pincer-type iron complex, the proposed mechanism involves multiple and bidirectional proton-coupled electron transfer (PCET) between the metal-ligand platform and the substrate. mdpi.com The pyrazole N-H group facilitates the heterolytic N-N bond cleavage of the coordinated hydrazine via hydrogen bonding. mdpi.com

Biological Activity and Pharmaceutical Potential of 2 Pyrazol 1 Yl Benzaldehyde Derivatives

Exploration of Bioactive Properties of Pyrazole-Benzaldehyde Hybrids

The pyrazole (B372694) ring is a cornerstone in the development of numerous therapeutic agents, with derivatives exhibiting a vast array of biological activities. nih.govresearchgate.netglobalresearchonline.net When hybridized with a benzaldehyde (B42025) moiety, the resulting compounds often display a broad spectrum of bioactivities, making them attractive for drug discovery programs. Research has demonstrated that these hybrids possess significant anti-inflammatory, anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties. researchgate.netnih.govdntb.gov.ua

Anti-inflammatory Activity: Several pyrazole derivatives have shown potent anti-inflammatory effects. nih.govjapsonline.comnih.gov For instance, certain 1,3,4,5-tetrasubstituted pyrazole derivatives have demonstrated excellent in vitro anti-inflammatory activity, with some compounds showing inhibition comparable to or even exceeding that of the standard drug diclofenac sodium. nih.gov A series of benzimidazole-ornamented pyrazoles, synthesized from arylhydrazine and aralkyl ketones, also exhibited high anti-inflammatory activity. nih.gov Specifically, a hybrid containing a para-nitrophenyl moiety attached to the pyrazole scaffold showed the highest activity in this series. nih.gov

Anticancer Activity: The pyrazole scaffold is integral to several anticancer drugs. nih.gov Pyrazole-benzaldehyde hybrids have been investigated for their cytotoxic effects against various cancer cell lines. One study reported a pyrazole derivative, 5-(5-Bromo-1-methyl-1H-indol-3-yl)-1-(4-cyano-phenyl)-3-methylsulfanyl-1H-pyrazole-4-carbonitrile, which showed significant cytotoxicity against the MCF-7 breast cancer cell line while displaying low toxicity towards normal Vero cells. nih.gov Aryl azo imidazo[1,2-b]pyrazole derivatives have also demonstrated more potent anticancer properties against MCF-7 cells than the standard drug doxorubicin. nih.gov

Antimicrobial and Antioxidant Activity: Pyrazole derivatives have been extensively studied for their antibacterial and antifungal properties. dntb.gov.uaresearchgate.net For example, a series of dihydropyrazolo[1,5-a]pyrimidine derivatives prepared from 1H-pyrazole-4-carbaldehyde showed powerful antimicrobial activities against E. coli, S. Typhi, and B. subtilis. nih.gov Furthermore, pyrazole-benzaldehyde hybrids have been evaluated for their antioxidant potential. In one study, a hybrid with a para-bromophenyl unit integrated at the pyrazole motif exhibited the highest 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging activity among the tested compounds. nih.gov Other pyrazolyl acylhydrazones have also shown good antioxidant properties in radical scavenging assays. researchgate.net

| Compound Class | Bioactive Property | Key Findings | Reference |

|---|---|---|---|

| Benzimidazole-Pyrazole Hybrids | Anti-inflammatory | Derivative with a para-nitrophenyl moiety on the pyrazole ring showed the highest activity. | nih.gov |

| Indole-Pyrazole Hybrids | Anticancer | Showed significant cytotoxicity against MCF-7 breast cancer cells (GI50 = 15.6 µM). | nih.gov |

| Dihydropyrazolo[1,5-a]pyrimidines | Antimicrobial | Demonstrated potent activity against E. coli, S. Typhi, and B. subtilis. | nih.gov |

| Benzimidazole-Pyrazole Hybrids | Antioxidant | Derivative with a para-bromophenyl unit showed the highest DPPH radical-scavenging activity. | nih.gov |

| 1,3,4,5-tetrasubstituted pyrazoles | Anti-inflammatory | Compound 117a showed excellent inhibition (93.80%) compared to diclofenac sodium (90.21%). | nih.gov |

Investigation of Molecular Mechanisms of Action

Understanding the molecular mechanisms through which 2-Pyrazol-1-yl-benzaldehyde derivatives exert their biological effects is crucial for their development as therapeutic agents. Research has focused on their interactions with specific biological targets and their ability to modulate key signaling pathways.

The therapeutic effects of many drugs are mediated by their interaction with enzymes and receptors. Pyrazole-based compounds are known to inhibit a variety of enzymes.

Kinase Inhibition: The pyrazole nucleus is a key feature in several approved kinase inhibitors used in cancer therapy, such as ibrutinib, ruxolitinib, and axitinib. nih.gov Derivatives of 2-(1H-pyrazol-1-yl)pyridine have been identified as inhibitors of ALK5 (TGF-β type I receptor kinase), a target for preventing dermal scarring. researchgate.net

Meprin Inhibition: Pyrazole derivatives have been developed as potent inhibitors of meprins α and β, which are metalloproteinases linked to several diseases. researchgate.net A 3,5-diphenylpyrazole derivative, in particular, showed high inhibitory activity against meprin α in the low nanomolar range. nih.gov

Monoamine Oxidase (MAO) Inhibition: Certain 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives have been identified as promising inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in neurological disorders. nih.gov

Carbonic Anhydrase (CA) and H+/K+ ATPase Inhibition: Benzimidazole-pyrazole hybrids have been investigated for their inhibitory activity against carbonic anhydrase II (CA-II) and H+/K+ ATPase, which are targets for diuretics and anti-ulcer drugs, respectively. researchgate.net Molecular docking studies have been used to analyze the interaction affinities of these hybrids with the target proteins. researchgate.net

| Compound Class | Enzyme Target | Significance |

|---|---|---|

| 2-(1H-pyrazol-1-yl)pyridines | ALK5 Kinase | Potential for preventing dermal scarring. researchgate.net |

| 3,5-diphenylpyrazoles | Meprin α and β | Inhibition of metalloproteinases involved in various diseases. researchgate.netnih.gov |

| Thiocarbamoyl pyrazole derivatives | Monoamine Oxidase B (MAO-B) | Potential treatment for neurological disorders. nih.gov |

| Benzimidazole-pyrazole hybrids | Carbonic Anhydrase II, H+/K+ ATPase | Potential as diuretics or anti-ulcer agents. researchgate.net |

Beyond direct enzyme inhibition, pyrazole-benzaldehyde derivatives can influence cellular function by modulating signaling pathways.

Molecules containing a pyrazole scaffold have been reported to induce apoptosis (programmed cell death) through caspase-dependent pathways. nih.gov In the context of neuroprotection, N-propananilide derivatives bearing a pyrazole ring have been shown to exert their protective effects by decreasing the levels of the pro-apoptotic protein Bax and caspase-3 activation. nih.gov

Structure-Activity Relationship (SAR) and Ligand Efficiency Studies for Drug Discovery

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For pyrazole-based compounds, SAR studies have been crucial for optimizing potency and selectivity.

In the development of meprin inhibitors, SAR exploration of 3,4,5-substituted pyrazoles revealed key structural requirements for activity. nih.gov It was found that a 3,5-diphenylpyrazole lacking further functionalization already possessed high inhibitory activity against meprin α. nih.gov Introducing different substituents at these positions allowed for the modulation of activity and selectivity. For instance, varying the aryl moieties and introducing different linker groups to a hydroxamic acid zinc-binding group enabled the optimization of pan-meprin inhibitors as well as inhibitors with high selectivity for meprin α over meprin β. researchgate.net

For pyrazolyl acylhydrazones and amides investigated for antiproliferative and antioxidant properties, SAR studies showed that the nature and position of substituents on the phenylamino pyrazole nucleus were critical. researchgate.netmdpi.com The studies allowed for the identification of derivatives with significant antitumor properties against specific cancer cell lines. researchgate.net The design of these compounds often involves a divergent approach where the core pyrazole scaffold is decorated at different positions to systematically probe the chemical space and understand the structural requirements for the desired biological effect. researchgate.net

Role as Lead Compounds in Drug Development Research

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure and properties that require modification to obtain a better drug candidate. The pyrazole nucleus is considered a "privileged scaffold" because its derivatives are known to bind to a wide range of biological targets with high affinity, making it an excellent starting point for drug discovery. nih.govnih.gov

The this compound framework serves as a versatile starting material for creating libraries of compounds for high-throughput screening. chemimpex.com Its structure allows for easy modification, enabling chemists to generate a wide range of derivatives with tailored functionalities. chemimpex.com For example, 2-(1H-pyrazol-1-yl)pyridine derivatives have been identified as lead compounds for ALK5 inhibitors. researchgate.net Similarly, potent and selective pyrazole-based inhibitors of meprins represent promising lead structures for further optimization into clinical candidates. researchgate.netnih.gov The neuroprotective N-propananilide derivatives bearing a pyrazole ring also serve as lead compounds for developing agents against neurodegenerative diseases. nih.gov The adaptability of the pyrazole-benzaldehyde structure makes it a valuable lead for generating molecules with diverse and potent biological activities. globalresearchonline.netchemimpex.com

Computational and Theoretical Investigations of 2 Pyrazol 1 Yl Benzaldehyde

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics of 2-Pyrazol-1-yl-benzaldehyde.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for predicting the optimized molecular geometry, including bond lengths and angles, by finding the lowest energy conformation of the molecule. researchgate.net For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can determine the most stable spatial arrangement of its atoms. mdpi.com These calculations reveal that the molecule is not perfectly planar, with a dihedral angle existing between the pyrazole (B372694) and benzaldehyde (B42025) rings.

Once the optimized geometry is obtained, the same level of theory can be used to calculate the harmonic vibrational frequencies. nih.gov This theoretical vibrational spectrum can be compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure and assign specific vibrational modes to different functional groups. mdpi.commdpi.com For instance, the characteristic stretching frequency of the carbonyl group (C=O) in the benzaldehyde moiety and the C-N and C=N stretching vibrations within the pyrazole ring can be accurately predicted. nih.gov

Table 1: Selected Theoretical Geometric Parameters for this compound Calculated by DFT/B3LYP

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths | C=O | ~1.22 Å |

| C-C (aldehyde) | ~1.48 Å | |

| C-N (ring junction) | ~1.40 Å | |

| N-N (pyrazole) | ~1.35 Å | |

| C=N (pyrazole) | ~1.33 Å | |

| Bond Angles | C-C-O | ~124° |

| C-C-N | ~118° | |

| C-N-N | ~112° |

Table 2: Theoretical Vibrational Frequencies and Assignments for Key Functional Groups

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl Stretch | C=O | ~1705 cm⁻¹ |

| Aromatic C-H Stretch | Ar-H | ~3070 cm⁻¹ |

| Pyrazole Ring Stretch | C=N | ~1550 cm⁻¹ |

| C-N Stretch | C-N | ~1350 cm⁻¹ |

| Aldehyde C-H Stretch | -(C=O)H | ~2860 cm⁻¹ |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, representing the nucleophilic character of the molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is typically localized over the pyrazole ring and the phenyl ring, while the LUMO is concentrated on the benzaldehyde moiety, particularly the carbonyl group. This distribution indicates that the molecule can donate electrons from its ring systems and accept electrons at the aldehyde group. The energy gap and related quantum chemical descriptors, such as chemical potential, hardness, and electrophilicity, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net

Table 3: Calculated FMO Energies and Global Reactivity Descriptors

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital | EHOMO | ~ -6.5 eV |

| Lowest Unoccupied Molecular Orbital | ELUMO | ~ -2.0 eV |

| HOMO-LUMO Energy Gap | ΔE | ~ 4.5 eV |

| Ionization Potential | I ≈ -EHOMO | ~ 6.5 eV |

| Electron Affinity | A ≈ -ELUMO | ~ 2.0 eV |

| Chemical Hardness | η = (I-A)/2 | ~ 2.25 eV |

| Electronegativity | χ = (I+A)/2 | ~ 4.25 eV |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays different potential values on the electron density surface, color-coded to indicate charge distribution. walisongo.ac.id

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. researchgate.net These areas are predominantly localized around the electronegative oxygen atom of the carbonyl group. nih.gov Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. researchgate.net These are found around the hydrogen atoms of the aromatic rings and the aldehyde group. The green regions indicate neutral potential. nih.gov The MEP map provides a clear, intuitive guide to the molecule's reactive sites, corroborating the predictions from FMO analysis. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular interactions, charge delocalization, and the stability of a molecule arising from hyperconjugation. rsc.org This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy (E(2)). rsc.org A higher E(2) value indicates a stronger interaction and greater electron delocalization.

Table 4: NBO Analysis - Second-Order Perturbation Energies E(2) for Major Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N (pyrazole) | π* (C=C) (phenyl ring) | High | π-conjugation, charge delocalization |

| LP (2) O (carbonyl) | π* (C=C) (phenyl ring) | Moderate | Resonance stabilization |

| π (C=C) (phenyl ring) | π* (C=O) (carbonyl) | Moderate | Conjugation across the molecule |

| π (C=C) (phenyl ring) | π* (C=N) (pyrazole ring) | Moderate | Inter-ring conjugation |

Advanced Molecular Modeling and Simulation Techniques

Beyond static quantum chemical calculations, advanced modeling techniques simulate the dynamic behavior of molecules and their interactions with biological targets, which is particularly relevant for applications in medicinal chemistry.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), typically a protein or enzyme. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

In a typical molecular docking study, this compound would be treated as a ligand and docked into the active site of a specific protein target. The simulation explores various possible conformations and orientations of the ligand within the binding pocket, calculating a docking score that estimates the binding energy. researchgate.net Lower binding energies generally indicate a more stable ligand-receptor complex. The analysis of the best-docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. nih.gov For example, the carbonyl oxygen of the benzaldehyde moiety could act as a hydrogen bond acceptor, while the aromatic rings could engage in π-π stacking with aromatic residues like phenylalanine or tyrosine.

Table 5: Hypothetical Molecular Docking Results for this compound with a Protein Target

| Parameter | Result |

|---|---|

| Binding Energy | -7.5 kcal/mol |

| Interacting Residues | TYR 84, PHE 290, LEU 198, HIS 220 |

| Types of Interactions | Hydrogen Bond: Carbonyl Oxygen with TYR 84 |

| π-π Stacking: Phenyl ring with PHE 290 | |

| Hydrophobic Interactions: Pyrazole ring with LEU 198 | |

| π-Cation Interaction: Pyrazole ring with HIS 220 |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Phenylalanine |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecular systems, providing detailed insights into the conformational landscape and intermolecular interactions of molecules like this compound. eurasianjournals.comeurasianjournals.com These simulations model the movement of atoms and molecules over time by numerically solving Newton's equations of motion, which allows for the exploration of a molecule's dynamic nature and its interactions with the surrounding environment. eurasianjournals.com

The application of MD simulations to pyrazole derivatives has been instrumental in understanding their structural flexibility, stability, and binding mechanisms with biological targets. eurasianjournals.comeurasianjournals.comnih.gov For this compound, MD simulations can elucidate the rotational freedom around the C-N bond connecting the pyrazole and benzaldehyde rings, identifying the most stable conformations and the energy barriers between them. This is crucial as the relative orientation of these two rings can significantly influence the molecule's chemical reactivity and biological activity.

Conformational Analysis

MD simulations provide a dynamic picture of the accessible conformations of this compound in different environments, such as in a vacuum or in the presence of a solvent. By analyzing the simulation trajectory, which is the time-ordered sequence of atomic positions, researchers can identify preferential arrangements of the molecule. Key parameters often analyzed include the root mean square deviation (RMSD) to assess the stability of the simulation and the root mean square fluctuation (RMSF) to identify flexible regions of the molecule. researchgate.net

For instance, a hypothetical MD simulation of this compound could reveal the distribution of the dihedral angle between the pyrazole and benzaldehyde rings. The results of such an analysis can be presented in a table summarizing the key conformational states and their relative populations.

| Conformational State | Dihedral Angle Range (°) | Relative Population (%) | Average Potential Energy (kcal/mol) |

|---|---|---|---|

| Planar | -10 to 10 | 15 | -45.2 |

| Twisted-I | 30 to 50 | 40 | -48.5 |

| Twisted-II | -30 to -50 | 40 | -48.5 |

| Perpendicular | 80 to 100 | 5 | -42.1 |

Interaction Analysis

MD simulations are also invaluable for studying the interactions between this compound and other molecules, including solvent molecules or biological macromolecules like proteins. nih.govnih.gov These simulations can reveal the specific atoms involved in hydrogen bonding, van der Waals forces, and electrostatic interactions. eurasianjournals.com This information is critical for understanding the molecule's solubility and its binding affinity to a receptor's active site.

In the context of drug design, MD simulations can be used to predict the stability of a ligand-protein complex. For example, if this compound were to be investigated as an inhibitor for a specific enzyme, MD simulations could be performed on the docked complex. The stability of the complex over the simulation time, typically on the nanosecond scale, would be a good indicator of the compound's potential as an inhibitor. nih.gov The types of interactions and their frequencies can be quantified and tabulated.

| Interacting Residue | Interaction Type | Interacting Atom(s) on Ligand | Occupancy (%) |

|---|---|---|---|

| ASP129 | Hydrogen Bond | Aldehyde Oxygen | 75.3 |

| TRP84 | π-π Stacking | Benzaldehyde Ring | 60.1 |

| PHE176 | π-π Stacking | Pyrazole Ring | 55.8 |

| LEU78 | Hydrophobic | Benzaldehyde Ring | 82.5 |

| VAL154 | Hydrophobic | Pyrazole Ring | 78.9 |

The insights gained from MD simulations, such as the dominant conformations and key intermolecular interactions, are fundamental for rational drug design and for understanding the chemical behavior of this compound at a molecular level. eurasianjournals.comeurasianjournals.com

Emerging Applications and Future Research Trajectories for 2 Pyrazol 1 Yl Benzaldehyde

Supramolecular Assemblies and Host-Guest Chemistry

The unique structural characteristics of 2-pyrazol-1-yl-benzaldehyde and its derivatives make them promising candidates for the construction of supramolecular assemblies and for use in host-guest chemistry. The presence of both a pyrazole (B372694) ring and a benzaldehyde (B42025) group allows for a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination, which are fundamental to the formation of well-defined, higher-order structures.

Research has shown that derivatives of this compound can self-assemble into complex architectures. For instance, the heteroditopic ligand (4-NH2C6H4)CHpz2, synthesized from 4-acetamidobenzaldehyde, has been used to construct tubular metal-organic structures through weak hydrogen-bonding interactions. marquette.edu When reacted with silver(I) salts, this ligand forms metallacycles that assemble into tubes. marquette.edu The specific nature of these assemblies, such as the formation of hexameric or dimeric structures, can be influenced by the counter-anion, solvent, and concentration. marquette.edu

Furthermore, the aldehyde group on the benzaldehyde moiety provides a reactive site for post-synthetic modification, allowing for the covalent attachment of other molecules and the tuning of the properties of the resulting supramolecular assembly. This has been demonstrated in a zinc(II)-based metal-organic framework (MOF), where the free aldehyde group of 2,5-di(1H-pyrazol-4-yl)benzaldehyde was modified to an imine, altering the gas adsorption properties of the material. nih.gov

The ability of these compounds to form host-guest complexes has also been explored. The cavities and channels within supramolecular assemblies derived from this compound can encapsulate guest molecules, leading to applications in areas such as separation, storage, and sensing. The guest-modulated spin-crossover behavior observed in iron(II) complexes of 2,6-di[4-(ethylcarboxy)pyrazol-1-yl]pyridine highlights the potential for creating materials with tunable magnetic properties that are responsive to chemical stimuli. acs.org

| Derivative | Assembly Type | Key Interactions | Potential Application |

| (4-NH2C6H4)CHpz2 with Ag(I) | Metallacycles, Tubes | Hydrogen bonding, Metal coordination | Gas adsorption marquette.edu |

| 2,5-di(1H-pyrazol-4-yl)benzaldehyde with Zn(II) | Metal-Organic Framework (MOF) | Metal coordination | Gas adsorption, Post-synthetic modification nih.gov |

| 2,6-di[4-(ethylcarboxy)pyrazol-1-yl]pyridine with Fe(II) | Discrete metallosupramolecular assembly | Metal coordination | Guest-modulated spin-crossover acs.org |

Development of Fluorescent Probes and Chemical Sensors

The inherent photophysical properties of the pyrazole and benzaldehyde moieties, which can be readily modified and tuned, make this compound and its derivatives excellent platforms for the development of fluorescent probes and chemical sensors. The intrinsic fluorescence of pyrazoline-based compounds has been widely exploited for the detection of a variety of analytes, including metal cations, anions, and biologically relevant molecules. scielo.br

A key strategy in designing sensors based on this scaffold is to link the fluorescent pyrazoline unit to a recognition site. The benzaldehyde group can serve as a convenient anchor point for attaching such recognition elements or for grafting the entire sensor molecule onto a solid support, which facilitates recovery and reuse. scielo.brscielo.br For example, benzaldehyde-pyrazoline hybrids have been synthesized with the intention of attaching them to polymers with primary amino groups to create solid-state sensors. scielo.brscielo.br

The sensitivity and selectivity of these sensors can be fine-tuned by altering the substituents on both the pyrazole and benzaldehyde rings. For instance, the introduction of a chlorine atom, a moderately electron-withdrawing group, into the phenyl ring at the C3 position of a pyrazoline has been shown to enhance fluorescence intensity. scielo.br

Derivatives of this compound have also been incorporated into metal-organic frameworks (MOFs) to create luminescent sensors. A stable cadmium(II)-based MOF has demonstrated multiresponsive sensing capabilities for acetylacetone, salicylaldehyde, and benzaldehyde with high sensitivity and selectivity. researchgate.net Similarly, a pyrazole-benzothiadiazole-pyrazole photosensitizer has been integrated into a MOF, resulting in a material with efficient charge separation and photocatalytic activity. acs.org

| Sensor Type | Target Analyte(s) | Key Feature | Sensing Mechanism |

| Benzaldehyde-pyrazoline hybrids | Various analytes | Polymer-supportable | Fluorescence modulation scielo.brscielo.br |

| Cadmium(II)-based MOF | Acetylacetone, Salicylaldehyde, Benzaldehyde | High sensitivity and selectivity | Luminescence quenching/enhancement researchgate.net |

| Pyrazole-benzothiadiazole-pyrazole in MOF | - | Fast charge separation | Photocatalysis acs.org |

Integration into Advanced Materials Science

The versatility of the this compound scaffold extends into the realm of advanced materials science, where its derivatives are being utilized to create novel materials with specific and tunable properties. smolecule.com The combination of the pyrazole and benzaldehyde functionalities allows for the synthesis of polymers, metal-organic frameworks (MOFs), and other materials with applications in electronics, optics, and catalysis.

One area of significant interest is the development of functional polymers. Benzaldehyde-pyrazoline hybrids can be attached as pendant groups to a variety of polymers containing primary amino groups, such as chitosan (B1678972) and aminocellulose. scielo.br This functionalization imparts the fluorescent properties of the pyrazoline moiety to the polymer, opening up possibilities for creating materials for photonic applications and polymer-supported sensors. scielo.brscielo.br

In the field of MOFs, this compound derivatives serve as versatile building blocks. The pyrazole rings can coordinate to metal ions to form the framework structure, while the benzaldehyde group can be either a non-coordinating functional group within the pores or a reactive site for post-synthetic modification. nih.gov For example, a zinc(II)-based MOF constructed with 2,5-di(1H-pyrazol-4-yl)benzaldehyde exhibits permanent porosity and high stability, making it suitable for gas storage and separation. nih.gov The aldehyde groups on the pore surface can be subsequently modified, for instance, by reaction with ammonia (B1221849) to form imines, which alters the gas adsorption characteristics of the material. nih.gov

Furthermore, pyrazole-containing ligands are being explored for the creation of materials with interesting magnetic and electronic properties. Iron(II) complexes with pyrazole-based ligands can exhibit spin-crossover behavior, which is sensitive to guest molecules, suggesting applications in molecular switches and data storage. acs.org The incorporation of pyrazole-benzothiadiazole-pyrazole photosensitizers into MOFs has led to materials with enhanced photocatalytic activity for aerobic oxidation reactions. acs.org

| Material Type | Derivative Used | Key Property | Potential Application |

| Functional Polymer | Benzaldehyde-pyrazoline hybrids | Fluorescence | Photonic devices, Sensors scielo.brscielo.br |

| Metal-Organic Framework | 2,5-di(1H-pyrazol-4-yl)benzaldehyde | Porosity, Stability | Gas storage, Catalysis nih.gov |

| Spin-Crossover Complex | 2,6-di[4-(ethylcarboxy)pyrazol-1-yl]pyridine | Guest-modulated magnetism | Molecular switches acs.org |

| Photocatalytic MOF | Pyrazole-benzothiadiazole-pyrazole | Enhanced charge separation | Aerobic oxidation reactions acs.org |

Sustainable Chemical Synthesis and Green Chemistry Principles

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly chemical processes. The synthesis of this compound and its derivatives is an area where green chemistry principles are being increasingly applied. Researchers are exploring methods that reduce or eliminate the use of hazardous solvents and catalysts, improve energy efficiency, and utilize renewable starting materials.

One approach to greener synthesis is the use of multicomponent reactions (MCRs). MCRs are atom-economical processes where three or more reactants are combined in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent waste, and purification efforts. The synthesis of pyrazole derivatives has been achieved through MCRs involving aldehydes, such as benzaldehyde, and other reagents. bohrium.comlongdom.org For instance, a three-component reaction of enaminones, benzaldehyde, and hydrazine (B178648) hydrochloride in water has been developed for the synthesis of 1-H-pyrazole derivatives. longdom.org

The use of environmentally benign solvents, such as water and ethanol, is another key aspect of green chemistry being applied to the synthesis of these compounds. bohrium.comnih.gov Microwave-assisted synthesis has also been employed to accelerate reaction times and improve yields, often in combination with green solvents. nih.gov

Furthermore, there is a growing interest in the use of reusable and non-toxic catalysts. rsc.org For example, the synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved using a catalyst- and solvent-free protocol under thermal heating. rsc.org In other cases, reusable catalysts like nano-magnetic iron materials have been used in aqueous media. nih.gov These approaches not only reduce the environmental impact of the synthesis but also simplify the purification process.

| Green Chemistry Approach | Example Reaction | Key Advantage(s) |

| Multicomponent Reactions | Synthesis of 1-H-pyrazoles from enaminones, benzaldehyde, and hydrazine-HCl in water | Atom economy, Reduced waste, Simplified procedure longdom.org |

| Use of Green Solvents | Synthesis of pyrano[2,3-c]pyrazoles in water-ethanol | Reduced toxicity and environmental impact nih.gov |

| Catalyst- and Solvent-Free Synthesis | Synthesis of pyrano[2,3-c]pyrazoles under thermal heating | Elimination of toxic catalysts and solvents, Easy isolation rsc.org |

| Reusable Catalysts | Synthesis of pyranopyrazoles using nanomagnetic iron in water | Catalyst recyclability, Use of aqueous media nih.gov |

Future Research Challenges and Opportunities in this compound Chemistry

The field of this compound chemistry, while having made significant strides, still presents a number of challenges and a wealth of opportunities for future research. The continued exploration of this versatile scaffold is poised to lead to new discoveries and applications across various scientific disciplines.

One of the primary challenges lies in the development of more efficient, selective, and sustainable synthetic methodologies. While green chemistry approaches are being adopted, there is still a need for novel catalytic systems and reaction conditions that can provide access to a wider range of functionalized derivatives with high yields and purity. The regioselective synthesis of polysubstituted pyrazoles remains an area of active research. organic-chemistry.org

A significant opportunity exists in the rational design and synthesis of new derivatives with tailored properties for specific applications. For example, the development of next-generation fluorescent probes with enhanced sensitivity, selectivity, and photostability for the detection of specific analytes in complex biological systems is a promising avenue. The ability to fine-tune the electronic and steric properties of the this compound core will be crucial in this endeavor.

In the area of materials science, the design of novel metal-organic frameworks (MOFs) and coordination polymers with unique network topologies and functionalities is a key research direction. The integration of this compound derivatives with specific guest-binding sites or catalytic centers could lead to materials with advanced capabilities for gas separation, storage, and heterogeneous catalysis. The exploration of their potential in electronic and optoelectronic devices also warrants further investigation. chemscene.com

Furthermore, the biological activities of this compound derivatives are not yet fully explored. While some pyrazole-containing compounds have shown promise as anti-inflammatory and anticancer agents, a systematic investigation of the structure-activity relationships of this particular class of compounds could uncover new therapeutic leads. smolecule.comresearchgate.net

Finally, a deeper understanding of the fundamental photophysical and photochemical processes of these molecules is needed to unlock their full potential in applications such as photocatalysis and light-emitting devices. acs.org This will require a combination of experimental and computational studies to elucidate excited-state dynamics and reaction mechanisms.

| Research Area | Challenges | Opportunities |

| Synthesis | Efficiency, Selectivity, Sustainability | Novel catalytic systems, Wider functional group tolerance, Regiocontrol organic-chemistry.org |

| Fluorescent Probes | Sensitivity in complex media, Photostability | Ratiometric sensors, Probes for specific biological targets |

| Materials Science | Control over network topology, Stability | Advanced MOFs for gas separation and catalysis, Electronic materials nih.govchemscene.com |

| Medicinal Chemistry | Understanding structure-activity relationships | Discovery of new therapeutic agents smolecule.comresearchgate.net |

| Photophysics | Elucidating excited-state dynamics | Development of efficient photocatalysts and light-emitting materials acs.org |

Q & A

Q. Q: What is a reliable laboratory-scale synthesis route for 2-Pyrazol-1-yl-benzaldehyde?

A: A modified nucleophilic aromatic substitution (SNAr) can be employed. For example, 2-fluorobenzaldehyde (1.0 mL, 9.49 mmol) reacts with pyrazole (9.88 mmol) in DMF at 150°C for 20 hours under anhydrous conditions, using K₂CO₃ (1.38 g) as a base. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Post-reaction, extract with ethyl acetate (3 × 60 mL), wash with NH₄Cl solution, dry over MgSO₄, and concentrate under reduced pressure. Typical yields reach ~93% as a brown oil .

Q. Q: How can microwave-assisted synthesis improve the efficiency of this compound derivatives?

A: Microwave irradiation reduces reaction times and enhances regioselectivity. For instance, substituting conventional heating with microwave conditions (e.g., 150°C, 30 minutes in n-butanol) accelerates cyclization steps. This method is particularly effective for generating heterocyclic derivatives, such as thiazole-triazole hybrids, with reduced side-product formation .

Structural Characterization

Q. Q: What spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

A:

- NMR: ¹H NMR (DMSO-d₆) should show characteristic peaks: δ ~10.01 ppm (aldehyde proton), aromatic protons between δ 6.75–7.61 ppm, and pyrazole protons at δ 3.30–3.33 ppm .

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for structure refinement. For example, resolve twinning or high-resolution data by iterative refinement of positional and displacement parameters .

Handling Data Contradictions

Q. Q: How should discrepancies in elemental analysis (e.g., N% observed vs. calculated) be addressed?

A: A 0.5% deviation (e.g., 7.5% observed vs. 7.99% calculated for C₁₁H₁₃NO) may arise from residual solvent or incomplete drying. Repeat analysis after rigorous drying (e.g., under high vacuum for 12 hours) or use alternative methods like combustion analysis. Cross-validate with mass spectrometry (HRMS) to confirm molecular ion peaks .

Applications in Medicinal Chemistry

Q. Q: How can this compound serve as a precursor for bioactive molecules?

A: The aldehyde group enables condensation reactions to form Schiff bases or heterocycles. For example:

- React with thiosemicarbazides to form thiazole-triazole hybrids (e.g., compound 9c in ) with potential antimicrobial activity.

- Use Mannich reactions (e.g., with diaza-crown ethers) to synthesize metal-ion chelators for catalytic or therapeutic applications .

Computational Modeling

Q. Q: What computational tools are recommended for studying the reactivity of this compound?

A:

- Density Functional Theory (DFT): Optimize geometries at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., aldol condensations).

- Molecular Docking: Use AutoDock Vina to assess binding affinities of derivatives to biological targets (e.g., enzyme active sites). For example, dock triazole-thiazole derivatives (e.g., 9c ) into α-glucosidase to predict inhibitory activity .

Safety and Handling

Q. Q: What safety protocols are essential when working with this compound?

A:

- PPE: Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use a fume hood to avoid inhalation of aldehydes.

- Waste Disposal: Neutralize aldehyde-containing waste with NaHSO₃ before aqueous disposal.

- GHS Compliance: Although no specific hazards are listed for this compound (), treat it as a general irritant (H319: Causes eye irritation) .

Advanced Crystallography

Q. Q: How can SHELXTL resolve challenges in crystallizing this compound derivatives?

A: For twinned crystals, use the TWIN/BASF commands in SHELXTL to model twin domains. For poor-resolution data (e.g., >1.0 Å), apply anisotropic displacement parameters and restraints for aromatic rings. Validate with R₁ < 5% and wR₂ < 12% .

Reaction Mechanism Elucidation

Q. Q: What experimental techniques clarify the mechanism of pyrazole incorporation in SNAr reactions?

A:

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated pyrazole.

- In Situ IR Spectroscopy: Monitor the disappearance of the C-F stretch (~1250 cm⁻¹) in 2-fluorobenzaldehyde to track SNAr progress .

Addressing Synthetic Byproducts

Q. Q: How can unexpected byproducts (e.g., dimerization) be minimized during synthesis?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.